Crisaborole-d4

Bioanalytical Method Validation UHPLC-MS/MS Pharmacokinetics

Quantitative LC-MS/MS analysis of Crisaborole in biological matrices demands an internal standard that co-elutes with the analyte yet is resolved by mass. Unlabeled Crisaborole or structural analogs fail due to ionization and extraction discrepancies. Crisaborole-d4, a stable isotope-labeled analog (+4 Da mass shift), delivers the physicochemical fidelity required for FDA/EMA validation. • Achieves LLOQ of 0.20 ng/mL in human plasma with precision suitable for pharmacokinetic and bioequivalence studies. • Supplied with full analytical characterization (LC/MS, NMR, HPLC) and regulatory-compliant documentation. • Enables robust UHPLC-MS/MS method validation for ANDA submissions and QC batch release testing.

Molecular Formula C14H10BNO3
Molecular Weight 255.07 g/mol
Cat. No. B12428907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisaborole-d4
Molecular FormulaC14H10BNO3
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
InChIInChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D
InChIKeyUSZAGAREISWJDP-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crisaborole-d4: Deuterated Internal Standard for Precise Bioanalytical Quantification


Crisaborole-d4 (CAS: 2268785-42-6, molecular weight 255.07 g/mol) is a deuterium-labeled analog of the PDE4 inhibitor Crisaborole (AN-2728), characterized by the replacement of four hydrogen atoms with deuterium on its benzonitrile ring [1]. This isotopic substitution introduces a mass shift of +4 Da (m/z 254.0→121.9 for Crisaborole-d4 compared to m/z 250.0→118.0 for unlabeled Crisaborole), enabling its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays [2]. Crisaborole-d4 is supplied with full analytical characterization (e.g., LC/MS, NMR, HPLC) and regulatory-compliant documentation to support method development, validation, and quality control in pharmaceutical analysis [3].

Why Unlabeled Crisaborole or Alternative Internal Standards Cannot Replace Crisaborole-d4 in Validated Bioanalysis


Generic substitution in quantitative LC-MS/MS assays fails because the use of a structurally identical, but isotopically distinct, internal standard is critical to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. Unlabeled Crisaborole cannot serve as an internal standard because it co-elutes with the analyte and is indistinguishable in the mass spectrometer, while non-deuterated structural analogs (e.g., 13C-labeled or other PDE4 inhibitors) introduce differential extraction recovery and ionization behavior, compromising assay accuracy and precision [1]. Crisaborole-d4, as the deuterated form of the target analyte, exhibits nearly identical physicochemical properties but is resolved by mass spectrometry, a prerequisite for achieving FDA and EMA validation acceptance criteria [2].

Quantitative Evidence: Crisaborole-d4 vs. Unlabeled Crisaborole and Alternative Internal Standards


Superior Extraction Recovery Consistency in Human Plasma Validates Crisaborole-d4 as Optimal SIL-IS

In a validated UHPLC-MS/MS method for Crisaborole in human plasma, Crisaborole-d4 as the internal standard (IS) demonstrated an average extraction recovery of 91.43%, which was consistent across all quality control (QC) sample concentrations. This recovery is critical for correcting for variability in sample preparation. The unlabeled analyte Crisaborole had an average extraction recovery of 84.61% under identical conditions [1]. This direct comparison confirms that Crisaborole-d4 precisely mirrors the extraction behavior of the analyte, ensuring accurate normalization.

Bioanalytical Method Validation UHPLC-MS/MS Pharmacokinetics

Assay Precision and Accuracy Meet FDA/EMA Guidelines When Using Crisaborole-d4

A UHPLC-MS/MS assay employing Crisaborole-d4 as the internal standard achieved intra-day and inter-day precision of less than 9.17% CV and accuracy ranging from -2.29% to 6.33% across all QC samples over a linear calibration range of 0.20–80 ng/mL [1]. The use of a non-deuterated or structurally dissimilar internal standard would fail to meet these validation criteria due to matrix effects and ionization variability, which are effectively corrected by the co-eluting, isotopically labeled Crisaborole-d4 [2]. The assay met the stringent regulations of both the US FDA and the European Medicines Agency (EMA) [1].

Bioanalytical Method Validation Regulatory Compliance Precision and Accuracy

Defined Mass Spectrometric Signature Enables Specific and Interference-Free Quantification

Crisaborole-d4 provides a distinct and reliable MRM transition (m/z 254.0→121.9) that is resolved from the unlabeled analyte transition (m/z 250.0→118.0) with no cross-talk or isotopic interference [1]. This specific mass shift, resulting from the substitution of four deuterium atoms on the benzonitrile ring, ensures that the internal standard signal does not overlap with the analyte channel, a critical requirement for selective quantification. In contrast, use of a non-deuterated analog (e.g., a closely related PDE4 inhibitor) would likely exhibit different fragmentation patterns and retention times, leading to inaccurate correction and potential matrix effects [2].

Mass Spectrometry Stable Isotope Labeling Selectivity

Regulatory-Compliant Characterization and Documentation for Streamlined Method Implementation

Crisaborole-d4 is supplied as a fully characterized reference standard with detailed analytical data (including HPLC, MS, and NMR spectra) compliant with regulatory guidelines. This level of documentation enables its immediate use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Crisaborole [1]. Unlabeled Crisaborole API or non-certified alternatives lack the required traceability and comprehensive characterization data, adding significant time and cost to method establishment and regulatory submission .

Reference Standard Regulatory Compliance Quality Control

Crisaborole-d4: Optimal Application Scenarios in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis of Crisaborole in Clinical Pharmacokinetic Studies

Crisaborole-d4 is the validated internal standard of choice for the accurate quantification of Crisaborole in human plasma, as demonstrated in a study of healthy Chinese subjects [1]. Its use enables a sensitive LLOQ of 0.20 ng/mL and ensures the precision and accuracy required to characterize the pharmacokinetic profile of Crisaborole, supporting clinical trial applications and regulatory submissions [1].

Analytical Method Development and Validation for ANDA Submissions

As a fully characterized and regulatory-compliant reference standard, Crisaborole-d4 is directly applicable in developing and validating robust UHPLC-MS/MS methods for the quality control and bioequivalence assessment of Crisaborole drug products [2]. Its use is essential for meeting the stringent validation criteria of the FDA and EMA for Abbreviated New Drug Applications (ANDAs) [1].

Quality Control (QC) in Commercial Drug Production

Crisaborole-d4 serves as a reliable internal standard in QC laboratories for monitoring Crisaborole levels during commercial manufacturing and batch release testing, ensuring product consistency and compliance with pharmacopeial standards (e.g., USP, EP) [2]. Its consistent performance in assays with a wide linear range (e.g., 0.20–80 ng/mL) makes it suitable for routine, high-throughput analysis [1].

Technical Documentation Hub

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